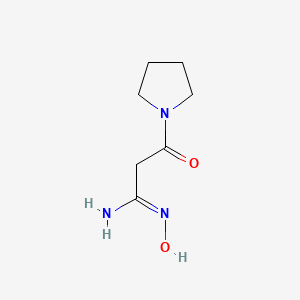

![molecular formula C12H14N2O B6352399 1-N-[1-(Furan-2-yl)ethyl]benzene-1,2-diamine CAS No. 1153757-67-5](/img/structure/B6352399.png)

1-N-[1-(Furan-2-yl)ethyl]benzene-1,2-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-N-[1-(Furan-2-yl)ethyl]benzene-1,2-diamine is a chemical compound which belongs to the class of aromatic amines. It is a highly valuable building block in organic synthesis .

Synthesis Analysis

Protodeboronation of pinacol boronic esters is a key step in the synthesis of this compound . This process involves a radical approach and is paired with a Matteson–CH2– homologation . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .Molecular Structure Analysis

The molecular formula of this compound is C12H14N2O. The molecular weight is 202.25 g/mol. More detailed structural information can be found in databases like ChemSpider .Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it participates in the Suzuki–Miyaura coupling . Moreover, the boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Applications De Recherche Scientifique

1-N-[1-(Furan-2-yl)ethyl]benzene-1,2-diamine has been studied for its potential applications in organic synthesis, pharmacology, and biochemistry. It has been used in the synthesis of various heterocyclic compounds, such as pyridines and pyrimidines. It has also been used in the synthesis of various drugs, such as anti-inflammatory agents, anti-cancer agents, and antifungal agents. In addition, this compound has been studied for its potential applications in biochemistry and molecular biology, such as in the synthesis of enzymes and proteins.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Benzylic compounds typically react via sn1 or sn2 pathways . The compound’s unique structure, containing furan and benzene moieties, suggests it may undergo similar reactions.

Biochemical Pathways

Benzylic compounds are known to react via resonance-stabilized carbocations, suggesting potential involvement in various biochemical pathways .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-N-[1-(Furan-2-yl)ethyl]benzene-1,2-diamine is currently unavailable

Result of Action

Compounds with similar structures have shown diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects , suggesting that this compound may have similar effects.

Action Environment

The compound’s synthesis involves reactions at specific temperatures , suggesting that environmental conditions could potentially affect its stability and efficacy.

Avantages Et Limitations Des Expériences En Laboratoire

1-N-[1-(Furan-2-yl)ethyl]benzene-1,2-diamine has several advantages for use in lab experiments. It is relatively stable, inexpensive, and easy to synthesize. In addition, it is highly soluble in water and organic solvents, which makes it easy to work with. However, this compound also has some limitations. It is relatively toxic and can cause skin irritation, so it should be handled with care. In addition, this compound is not very soluble in polar solvents, which can limit its use in certain experiments.

Orientations Futures

There are several potential future directions for research on 1-N-[1-(Furan-2-yl)ethyl]benzene-1,2-diamine. First, further studies are needed to better understand the biochemical and physiological effects of this compound. Second, further studies are needed to develop more efficient methods for the synthesis of this compound. Third, further studies are needed to explore the potential applications of this compound in drug design and development. Fourth, further studies are needed to explore the potential of this compound as a tool for studying enzyme structure and function. Finally, further studies are needed to explore the potential of this compound as a tool for studying protein-protein interactions.

Méthodes De Synthèse

The synthesis of 1-N-[1-(Furan-2-yl)ethyl]benzene-1,2-diamine is a multi-step process that involves the use of several reagents and catalysts. The first step involves the condensation of ethylbenzene and 2-furoic acid to form the desired product. This reaction is usually carried out in the presence of a Lewis acid such as aluminum chloride or boron trifluoride. The second step involves the reduction of the intermediate product using a reducing agent such as sodium borohydride or lithium aluminum hydride. The final step involves the purification of the product using a variety of techniques such as column chromatography, recrystallization, or distillation.

Propriétés

IUPAC Name |

2-N-[1-(furan-2-yl)ethyl]benzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9(12-7-4-8-15-12)14-11-6-3-2-5-10(11)13/h2-9,14H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJAFFUQDSKFIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CO1)NC2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-{[2-(morpholin-4-yl)ethyl]amino}butanoate](/img/structure/B6352321.png)

![Methyl 3-[(3-methylbutyl)amino]butanoate](/img/structure/B6352328.png)

![Methyl 3-[(furan-2-ylmethyl)amino]butanoate](/img/structure/B6352352.png)

![Methyl 3-{[3-(diethylamino)propyl]amino}butanoate](/img/structure/B6352358.png)

![Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate](/img/structure/B6352369.png)

![Methyl 3-[(2-methoxyethyl)amino]butanoate](/img/structure/B6352377.png)

![Methyl 3-{[(2-methoxyphenyl)methyl]amino}butanoate](/img/structure/B6352383.png)

![Methyl 3-[(2-methylpropyl)amino]butanoate](/img/structure/B6352392.png)

![1-[1-(Thiophen-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine](/img/structure/B6352401.png)

![1-N-[1-(Thiophen-2-yl)ethyl]benzene-1,2-diamine](/img/structure/B6352403.png)